molecular formula C20H26O3 B195092 Estradiene dione-3-keta CAS No. 5571-36-8

Estradiene dione-3-keta

Cat. No.: B195092
CAS No.: 5571-36-8
M. Wt: 314.4 g/mol
InChI Key: XUOQKQRMICQUQC-AOIWGVFYSA-N
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Description

Estradiene Dione-3-Keta (CAS 5571-36-8) is a high-purity, synthetic steroid intermediate of significant importance in pharmaceutical research and development. This compound, with the molecular formula C20H26O3 and a molecular weight of 314.42 g/mol, is characterized as a white to grayish-white crystalline powder . Its primary research application is as a crucial precursor in the synthesis of more complex steroid-based Active Pharmaceutical Ingredients (APIs), most notably the hormone antagonist Mifepristone . The value of this compound to researchers lies in its specific ketal-protected structure, which is strategically designed for use in multi-step synthetic pathways to create target molecules for endocrinology and reproductive health studies . Manufacturers guarantee a high level of quality, with purity specifications typically at or above 98% to 99%, as verified by HPLC analysis . This compound is produced under strict quality control systems and is supplied with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency and reliability for research purposes . Important Notice: This product is intended for laboratory research and further chemical synthesis exclusively. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses. All handling and disposal must be conducted by qualified professionals in accordance with applicable laboratory safety guidelines, as the substance may pose hazards such as reproductive toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,13S,14S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOQKQRMICQUQC-AOIWGVFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC5(C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427741
Record name Estradiene dione-3-keta
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-36-8
Record name Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal)
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Record name Cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione
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Record name Estradiene dione-3-keta
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Record name cyclic 3-(1,2-ethanediylacetale)-estra-5(10),9(11)-diene-3,17-dione
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Record name Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal)
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Record name 3,3-(Ethylenedioxy)estra-5(10),9(11)-dien-17-one
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Synthetic Methodologies and Advanced Chemical Transformations of Estradiene Dione 3 Keta

Strategic Total Synthesis and Semi-Synthesis Routes for Estradiene dione-3-keta

The construction of the estra-4,9-diene-3,17-dione (B195082) framework can be achieved through both total synthesis and semi-synthetic approaches, starting from readily available precursors.

Multi-Step Convergent and Linear Synthesis Pathways

A notable linear synthesis of estra-4,9-diene-3,17-dione commences with a δ-lactone. cdnsciencepub.comscholaris.ca This multi-step process involves a Grignard reaction, an oxidation step, and a final domino cyclization. cdnsciencepub.comscholaris.ca

The key steps in this pathway are:

Grignard Reaction: The initial step involves the reaction of a δ-lactone with a suitable Grignard reagent. cdnsciencepub.comgoogle.com This reaction serves to introduce a key carbon fragment necessary for the construction of the steroid backbone.

Oxidation: The alcohol intermediate formed in the Grignard reaction is subsequently oxidized to a diketone using Jones reagent (CrO₃/H₂SO₄) in acetone.

Domino Cyclization: The resulting diketone precursor undergoes a tandem or domino cyclization reaction when heated with piperidinium (B107235) acetate (B1210297) in toluene, leading to the formation of estra-4,9-diene-3,17-dione. cdnsciencepub.com

Another synthetic approach involves starting from an A-ring degradation product of a steroid, which can be transformed into estra-4,9-diene-3,17-dione in three steps: a Grignard reaction, oxidation and hydrolysis, and a tandem cyclization. google.com Semi-synthetic routes often start from estrone, where the aromatic A-ring is reduced, and subsequent rearrangement of double bonds yields the desired estra-4,9-diene system.

Table 1: Key Reactions in the Synthesis of Estra-4,9-diene-3,17-dione

Step Reaction Type Reagents and Conditions Starting Material Product
1 Grignard Reaction Grignard reagent, THF, -25°C δ-Lactone Intermediate alcohol
2 Jones Oxidation Jones reagent (CrO₃/H₂SO₄), acetone, 0°C Intermediate alcohol Diketone precursor
3 Domino Cyclization Piperidinium acetate, toluene, reflux Diketone precursor Estra-4,9-diene-3,17-dione

Efficiency and Atom Economy in Synthetic Schemes

A method starting from a compound obtained through fermentation is noted for its low-cost starting materials and high product yield, with a total mass yield potentially reaching 90%. google.com This approach is highlighted as being more economical, safe, and environmentally friendly, making it suitable for industrial production. google.com Efforts to improve the efficiency of these syntheses are ongoing, with a focus on developing shorter, more concise routes and improving the yields of individual steps. cdnsciencepub.com

Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

The presence of two reactive carbonyl groups and a diene system in estra-4,9-diene-3,17-dione allows for a wide range of functionalization and derivatization reactions, making it a valuable precursor for various synthetic hormones.

Stereoselective Epoxidation Reactions of Diene Moieties

The diene moiety in estra-4,9-diene-3,17-dione is susceptible to stereoselective epoxidation. For instance, the 9(11)-double bond can be selectively epoxidized. This is often achieved after protecting the other reactive sites, such as the C3-ketone and the C17-ketone, for instance, by converting the C3-ether and C17-ketal. Peracids like perbenzoic acid are commonly used for this transformation. The resulting epoxide can then be opened to introduce new functionalities in a stereocontrolled manner. Laboratory chlorination reactions have been shown to result in 9,10-epoxide products for dienones. researchgate.net

Regioselective Carbon-Carbon Bond Formation via Grignard and Lithiation

The two ketone groups at positions C3 and C17 offer sites for regioselective carbon-carbon bond formation using organometallic reagents like Grignard and organolithium reagents. The reactivity of these two carbonyls can be differentiated, allowing for selective reactions. For example, reaction with sodium acetylide can selectively convert the 17-keto group to a 17α-ethynyl-17β-hydroxy group, a key step in the synthesis of progestins like dienogest. nih.gov Grignard reactions are also employed to introduce various functional groups at these positions.

Wittig/B–H Insertion Reactions for Alkenyl Borane (B79455) Synthesis with Z-Selectivity

A novel and powerful method for the functionalization of ketones is the Wittig/B–H insertion reaction, which provides access to thermodynamically unstable trisubstituted Z-alkenes. nih.govnih.gov This reaction has been successfully applied to steroidal ketones, including estra-4,9-diene-3,17-dione. researchgate.net The reaction of the steroidal ketone with a phosphorus ylide and a borane adduct leads to the formation of a Z-boryl alkene. nih.govnih.gov This transformation is significant as the boryl group can be easily converted into a variety of other functional groups, providing a versatile platform for creating novel steroid derivatives with high Z-selectivity. nih.gov The unique Z-selectivity is determined by the maximum overlap of orbitals between the B-H bond of the borane adduct and the alkylidene carbene intermediate in the transition state. nih.gov

Table 2: Functionalization Reactions of Estra-4,9-diene-3,17-dione

Reaction Type Reagents Position of Reaction Product Type
Stereoselective Epoxidation Peracids (e.g., perbenzoic acid) C9-C10 double bond Epoxide
Grignard Reaction Grignard Reagents (R-MgX) C3 and/or C17 carbonyl Tertiary alcohol
Ethynylation Sodium Acetylide C17 carbonyl 17α-ethynyl-17β-hydroxy steroid
Wittig/B-H Insertion Phosphorus ylide, Borane adduct C17 carbonyl Z-alkenyl borane

Copper(II)/Base Synergistic Promoted Cyclization Reactions for Fused Pyridines

The synthesis of fused pyridine (B92270) rings onto steroid scaffolds represents a significant method for creating novel heterocyclic compounds with potential biological activity. While direct application on "this compound" is not explicitly detailed in the reviewed literature, the general principles of copper-catalyzed pyridine synthesis provide a framework for such transformations.

A recently developed method involves a Copper(II)/Base synergistic promoted [2+1+3] cyclization. acs.org This reaction typically combines a cyclic ketone, an α,β-unsaturated aldehyde or ketone, and an ammonium (B1175870) salt (like NH4I) which serves as the nitrogen source. acs.orgresearchgate.net In this context, the dione (B5365651) functionality of the estra-diene-dione core could serve as the cyclic ketone component.

General Reaction Scheme: The proposed reaction would involve the enolate formation from the steroid's ketone under basic conditions. This enolate would then react with an α,β-unsaturated carbonyl compound in a Michael addition. The subsequent cyclization, facilitated by the copper catalyst and incorporating the nitrogen from the ammonium salt, would lead to the formation of a fused pyridine ring. acs.org The regioselectivity of the reaction would depend on which ketone (at C3 or C17) participates in the initial enolization.

Table 1: Components in Copper-Catalyzed Fused Pyridine Synthesis

Component Role in Reaction Example
Cyclic Ketone Carbon source for pyridine ring Estra-4,9-diene-3,17-dione
α,β-Unsaturated Carbonyl Carbon source for pyridine ring Acrolein, Methyl vinyl ketone
Nitrogen Source Provides nitrogen atom for the heterocycle Ammonium Iodide (NH4I)

This methodology offers a pathway to novel steroid-pyridine hybrids, though specific application to "this compound" would require further research to optimize conditions and characterize the resulting structures. beilstein-journals.org

C-C Bond Insertion Reactions with Aryne Chemistry for Skeletal Editing

Skeletal editing of complex molecules like steroids offers a powerful tool for creating structural analogs that are otherwise difficult to access. d-nb.infochemistryworld.com One advanced approach involves the insertion of arynes into carbon-carbon sigma (σ) bonds. rsc.orgnih.gov Arynes are highly reactive intermediates that can undergo formal insertion into the C-C bonds of β-dicarbonyl compounds under mild, metal-free conditions. rsc.orgosti.gov

For a steroid like Estra-4,9-diene-3,17-dione, which contains two ketone groups, the potential for such a reaction exists. The C-C bond between the carbonyl carbon and the α-carbon could be susceptible to insertion. This transformation would dramatically alter the steroid's core structure, introducing an aromatic ring into the steroidal framework.

Mechanism Outline: The reaction is thought to proceed via a stepwise mechanism. osti.gov First, the enolate of the steroid ketone adds to one of the carbons of the aryne's triple bond. This is followed by a proton transfer and a subsequent intramolecular nucleophilic attack, leading to the cleavage of the original C-C bond and the formation of a new, larger ring incorporating the aryne. rsc.org

This "cut-and-sew" transformation represents a frontier in synthetic chemistry, allowing for significant molecular diversification from a common starting material. nih.gov The application of this aryne-based skeletal editing to the estra-diene-dione framework could yield novel scaffolds for medicinal chemistry research, although specific examples are not yet reported in the literature.

Optimization of Reaction Conditions and Process Scale-Up Methodologies

The synthesis of steroid intermediates like Estra-4,9-diene-3,17-dione is a topic of significant industrial interest, driving research into process optimization and scale-up. evitachem.comgoogle.com Key goals include improving yield, reducing costs, minimizing environmental impact, and ensuring process safety and control. google.com

Key Optimization Strategies:

Flow Chemistry: Continuous flow technology is increasingly being applied to steroid synthesis to improve efficiency, safety, and scalability. researchgate.netuva.nl Flow systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purity compared to traditional batch processes. bohrium.com

Catalyst and Reagent Selection: Research focuses on developing more efficient and cost-effective reagents. For instance, various methods have been developed for the key cyclization step in the synthesis of estra-4,9-diene-3,17-dione, with efforts to improve upon a low-yielding domino cyclization reaction. cdnsciencepub.comscholaris.ca

Biocatalysis: The use of microbial transformations or isolated enzymes offers a green and highly selective alternative to chemical reagents for specific steps in steroid synthesis. nih.gov While not explicitly reported for the final cyclization to estra-4,9-diene-3,17-dione, biocatalysis is widely used for creating steroid precursors like androstadienedione (ADD). nih.gov

Scale-Up Considerations: When moving from laboratory-scale synthesis to pilot-plant or industrial production, several factors must be addressed. evotec.com These include managing the heat generated by exothermic reactions, ensuring efficient mixing, and developing robust purification methods to handle larger volumes and potentially different impurity profiles. amazonaws.com The development of a full technical package, including crystalline salt selection and optimized synthetic routes, is crucial for a smooth transfer to large-scale GMP (Good Manufacturing Practice) synthesis. evotec.com

Investigations into Reaction Mechanism and Transition State Analysis

For more advanced transformations, mechanistic understanding is equally critical.

Copper-Catalyzed Cyclizations: In the formation of fused pyridines, the mechanism likely involves the coordination of the copper catalyst to the reactants, facilitating the key bond-forming steps. The base plays a crucial role in forming the necessary enolate nucleophile. acs.org

Aryne C-C Insertion: Mechanistic studies suggest that the insertion of arynes into the C-C bond of β-dicarbonyl compounds proceeds through a stepwise pathway involving nucleophilic attack of an enolate followed by rearrangement, rather than a concerted insertion. rsc.orgosti.gov

Modern computational chemistry plays a vital role in these investigations, allowing for the modeling of reaction pathways and the calculation of the energies of intermediates and transition states. This can help explain observed product distributions and guide the development of more efficient catalysts and reaction conditions.

Methodologies for Impurity Profiling and Preparative Separation in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final drug substance. jcchems.com For synthetic intermediates like "this compound" and its derivatives, this involves identifying and quantifying any byproducts or unreacted starting materials. researchgate.net

Common Impurity Sources:

Side Reactions: In the synthesis of Estra-4,9-diene-3,17-dione, attempts to improve the yield of the final domino cyclization were hampered by the formation of unidentified, less polar impurities. cdnsciencepub.com

Isomers: Steroid chemistry often produces isomers (compounds with the same formula but different structures), such as stereoisomers or isomers with different double bond positions. These can be difficult to separate. amazonaws.comnih.gov

Analytical and Preparative Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for both analyzing the purity of steroid batches and for separating impurities on a preparative scale. amazonaws.comjcchems.com Reversed-phase HPLC, using columns like C18, is a common method for purifying steroids. google.com

Supercritical Fluid Chromatography (SFC): For separating chiral isomers (enantiomers), preparative SFC has emerged as a powerful technique, often providing better resolution and faster separations than HPLC. nih.gov

Spectroscopic Methods: Once separated, impurities are identified using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic method (e.g., GC-MS or LC-MS). researchgate.net

The development of robust analytical methods is essential for process control during scale-up, as the impurity profile can change when moving from lab to pilot-plant production. amazonaws.com

Table 2: Compound Names Mentioned

Compound Name
Estra-4,9-diene-3,17-dione
Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal
Androstadienedione (ADD)
Acrolein

Elucidation of Structure Activity Relationships Sar and Molecular Recognition Mechanisms

Analysis of Steric and Electronic Influences of the 3-Keto/Ketal Group on Steroid Interactions

The 3-keto group is a critical functional group in many steroids, including Estra-4,9-diene-3,17-dione (B195082), significantly influencing their chemical reactivity and biological function. nih.gov This group is essential for the activity of many glucocorticoids and mineralocorticoids. The carbonyl function at C3, in conjunction with the Δ4 double bond, creates a conjugated enone system. This system is crucial for the binding and activation of steroid receptors. The electronic properties of the 3-keto group, specifically its ability to act as a hydrogen bond acceptor, are vital for anchoring the steroid within the ligand-binding pocket (LBP) of its receptor. rsc.org For instance, in many steroid-receptor complexes, the 3-keto oxygen forms a key hydrogen bond with specific amino acid residues, such as a conserved glutamic acid and arginine pair in the estrogen receptor, which stabilizes the ligand-receptor interaction. plos.org

Conversion of the 3-keto group to a 3-ketal can be used as a protective group during chemical synthesis. However, such a modification would drastically alter the biological activity, as the hydrogen-bonding capability of the carbonyl oxygen is lost, disrupting the key interaction required for receptor activation.

Impact of Stereochemical Configurations on Molecular Recognition and Binding

Stereochemistry is fundamental to the biological activity of steroids, as receptors are chiral environments that can differentiate between stereoisomers. scholaris.canih.govresearchgate.net The specific three-dimensional arrangement of atoms and functional groups in a steroid determines its ability to fit correctly into the binding site of a receptor, much like a key fits into a lock. nih.gov Even minor changes in stereochemistry can lead to significant differences in binding affinity and pharmacological effect. nih.govwiley-vch.de

For Estra-4,9-diene-3,17-dione and its derivatives, the stereochemistry of the steroid backbone, which includes multiple chiral centers, is fixed in a specific configuration (e.g., (8S,13S,14S) for the natural steroid series) that is essential for molecular recognition. lgcstandards.comchemspider.com The fusion of the rings in a trans configuration creates a relatively planar molecule, which is a prerequisite for fitting into the LBP of nuclear receptors. researchgate.net

The stereochemical configuration at C13, for example, has been shown to be critical. In studies of related estra-1,4-diene derivatives, inversion of the C13 methyl group from the natural β-configuration to the α-configuration resulted in a weaker binding affinity for the aromatase enzyme, highlighting the importance of this specific stereocenter for molecular recognition. researchgate.net Similarly, the stereochemistry at C17 dictates the orientation of substituents at this position, which is crucial for receptor interaction and subsequent biological response. The specific stereochemical arrangement ensures that the molecule presents the correct interaction points (hydrogen bond donors/acceptors, hydrophobic surfaces) to the corresponding residues in the receptor's binding pocket. nih.gov

Structure-Function Correlates of Substituents at C11 and C17 Positions

Substituents at the C11 and C17 positions of the steroid nucleus profoundly influence the pharmacological profile of the resulting compound.

C17 Position: The C17 position is a common site for modification to alter a steroid's activity and metabolic stability. In Estra-4,9-diene-3,17-dione, this position features a ketone. Its reduction to a 17β-hydroxyl group yields the active metabolite dienolone, which is a potent androgen receptor agonist. nih.govservice.gov.uk

Further modification at C17α dramatically alters activity. For instance, the addition of a C17α-cyanomethyl group to the dienolone structure results in Dienogest . wikipedia.orgoncotarget.com This substitution is critical; it eliminates androgenic activity and confers potent progestogenic and antiandrogenic properties. wikipedia.orgwikipedia.org This illustrates a key SAR principle: while small alkyl groups at C17α (like methyl or ethyl) can enhance anabolic/androgenic activity, larger or electronically distinct groups can reduce or abolish it, and may even introduce antagonistic properties. wikipedia.org

Interactive Data Table: Effect of C17α Substituents on 19-Nortestosterone Derivatives

Base SteroidC17α-SubstituentResulting CompoundPrimary Activity ChangeReference
Dienolone (17β-hydroxy-estra-4,9-dien-3-one)-HDienoloneAnabolic-Androgenic nih.gov
Dienolone-CH₂CN (Cyanomethyl)DienogestAntiandrogenic, Progestogenic wikipedia.orgwikipedia.org
Nandrolone (19-Nortestosterone)-CH₃ (Methyl)NormethandroneIncreased Progestogenic Activity wikipedia.org
Nandrolone-C≡CH (Ethynyl)NorethisteronePotent Oral Progestogen datapdf.com
Testosterone-CH₂CH₂CH₃ (Propyl)TopteroneAntiandrogenic wikipedia.org

C11 Position: While specific studies on C11-substituted derivatives of Estra-4,9-diene-3,17-dione are not prevalent in the reviewed literature, general principles from other steroid classes can be informative. The C11 position is often hydroxylated or oxidized in endogenous steroids (e.g., cortisol), and this substitution is critical for glucocorticoid activity, often forming a hydrogen bond within the receptor. rsc.orgnih.gov In synthetic steroids, substitution at C11 can modulate receptor selectivity and potency. For example, bulky substituents at C11 are generally not well-tolerated by the mineralocorticoid receptor but can be accommodated by the glucocorticoid receptor. researchgate.net The introduction of a double bond at C11, as seen in the trenbolone (B1683226) structure (to which Estra-4,9-diene-3,17-dione is related), further enhances receptor binding affinity compared to its C11-saturated counterparts.

Computational Docking Studies for Ligand-Target Interaction Modeling

Computational docking is a powerful tool used to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of the interaction. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand recognition. plos.org For steroids, docking studies can elucidate how different substituents and structural features contribute to binding affinity and selectivity for various nuclear receptors. scispace.comresearchgate.net

Docking simulations of steroid ligands into receptor LBPs, such as the estrogen receptor α (ERα) or androgen receptor (AR), involve placing the ligand in various poses within the binding site and scoring these poses based on factors like steric complementarity, electrostatic interactions, and hydrogen bonds. plos.orgbiorxiv.org For example, docking studies on ERα have shown that a ligand's binding affinity is highly dependent on hydrogen bonds with key residues like Glu353 and His524, as well as hydrophobic interactions with surrounding residues. plos.org Similar studies on non-steroidal ligands for the glucocorticoid receptor (GR) have revealed that a hydroxyl group can mimic the crucial C11-OH interaction of steroidal agonists. nih.gov

While specific docking studies for Estra-4,9-diene-3,17-dione were not found, studies on its derivatives and related compounds are available. For instance, docking of mifepristone (B1683876) analogues (which share a similar steroidal core) into the progesterone (B1679170) receptor LBD has been used to rationalize their antagonistic activity. arxiv.org Such models would be invaluable for predicting how Estra-4,9-diene-3,17-dione and its metabolites interact with various steroid receptors, helping to explain their anabolic and androgenic effects.

Methodologies for Binding Affinity Prediction and Ranking

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. biorxiv.orgresearchgate.net Various methodologies exist, ranging from fast but approximate scoring functions used in docking to more computationally intensive but accurate free-energy calculations.

Scoring Functions: Docking programs use scoring functions to rank different binding poses and to estimate binding affinity. plos.org These functions are typically empirical or knowledge-based and include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. While useful for ranking, their accuracy in predicting absolute binding affinities can be limited. plos.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. plos.org These models can be highly predictive for compounds similar to those in the training set. For example, a 3D-QSAR model for ERα binders successfully explained variations in relative binding affinity (RBA) based on structural modifications like hydroxylation or the introduction of hydrophobic groups. plos.org

Machine Learning and AI: More recently, machine learning and deep learning models have been developed to predict binding affinity. biorxiv.orgresearchgate.net These models are trained on large datasets of protein-ligand complexes and their experimentally determined binding affinities. They can learn complex, non-linear relationships between a ligand's features and its binding strength, often outperforming classical scoring functions.

Physics-Based Methods: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) provide more rigorous calculations of binding free energy. biorxiv.org MM/GBSA, for example, can be used to rescore docking poses to improve ranking and affinity prediction. biorxiv.org These methods, while computationally expensive, offer a higher level of accuracy. A hierarchical approach, combining fast docking for initial screening followed by MM/GBSA or FEP for the most promising candidates, is a common strategy in modern drug discovery. biorxiv.org

Interactive Data Table: Comparison of Binding Affinity Prediction Methods

MethodologyPrincipleTypical ApplicationAdvantagesLimitationsReference
Docking Scoring FunctionsEmpirical or knowledge-based scoring of binding poses.Virtual screening, pose prediction.Fast, computationally inexpensive.Lower accuracy for absolute affinity. plos.org
3D-QSARCorrelates 3D molecular fields with biological activity.Lead optimization, predicting affinity for congeneric series.Good predictive power for similar compounds.Requires aligned structures; less generalizable. plos.org
MM/GBSACalculates binding free energy from molecular mechanics energies and solvation models.Rescoring docking poses, ranking ligands.More accurate than standard scoring functions.Computationally more demanding; sensitive to conformation. biorxiv.org
Machine Learning / Deep LearningLearns from large datasets of known protein-ligand affinities.Large-scale virtual screening, general affinity prediction.Can capture complex non-linear relationships; high throughput.Requires large, high-quality training data; risk of overfitting.
Free Energy Perturbation (FEP)Calculates relative binding free energy by simulating a non-physical transformation between two ligands.Accurate calculation of relative binding affinities for lead optimization.Highest accuracy ("gold standard").Very computationally expensive; requires significant expertise. biorxiv.org

Enzymatic and Biotransformational Studies of Steroidal Ketones

Substrate Specificity and Kinetic Analysis of Steroid-Modifying Enzymes

The modification of estra-4,9-diene-3,17-dione (B195082) is achieved by several classes of steroid-modifying enzymes that exhibit specificity for its structure. These enzymes are key to producing valuable intermediates for other steroid-based drugs.

Cytochrome P450 Monooxygenases (P450s): P450 enzymes are capable of performing highly selective hydroxylation reactions on the steroid core, a challenging task for traditional chemocatalysis. acs.org For instance, a computationally designed P450 monooxygenase has been engineered for the specific C11-hydroxylation of estra-4,9-diene-3,17-dione. acs.orgfigshare.com Molecular dynamics simulations were instrumental in designing this enzyme, revealing that specific water molecules in the active site play a critical role in substrate recognition and directing the targeted hydroxylation. acs.orgwesleyan.edu Fungal P450s also show significant activity; the promiscuous enzyme CYP68BE1 from the fungus Beauveria bassiana can catalyze both mono-hydroxylation (at positions C-11α, C-1α, and C-6β) and di-hydroxylation of estra-4,9-diene-3,17-dione with a conversion rate exceeding 70%. rsc.org

Ketosteroid Reductases (KREDs): The reduction of ketone groups on the steroid nucleus is a common enzymatic transformation. Carbonyl reductases have been identified that catalyze the keto-reduction of estra-4,9-diene-3,17-dione to its corresponding 17β-hydroxysteroid. google.com In one study, a mutant carbonyl reductase (mutant 2-G3) demonstrated a conversion rate of 99.5% for this reaction, a significant improvement over the 34.6% conversion rate of the wild-type enzyme. google.com This highlights the potential for protein engineering to enhance catalytic efficiency for industrial applications.

3-Ketosteroid-Δ1-dehydrogenases (KstDs): These FAD-dependent enzymes introduce a double bond between the C1 and C2 atoms of the steroid A-ring, a key feature in many potent steroidal drugs. rsc.orgnih.gov While direct kinetic data on estra-4,9-diene-3,17-dione is limited, KstDs are known for their broad substrate scope. nih.govnih.gov For example, a KstD from Rhodococcus erythropolis showed high catalytic efficiency toward the structurally similar androst-4,9(11)-diene-3,17-dione, suggesting that KstDs are likely capable of acting on estra-4,9-diene-3,17-dione as well. researchgate.net

Enzyme ClassSpecific Enzyme/SourceReaction on Estra-4,9-diene-3,17-dioneProduct(s)Reported Conversion/Yield
P450 MonooxygenaseComputationally Designed P450C11-hydroxylation11α-Hydroxy-estra-4,9-diene-3,17-dioneComponent of a one-pot reaction with high overall yield acs.orgfigshare.com
P450 MonooxygenaseCYP68BE1 (Beauveria bassiana)Mono- and Di-hydroxylationHydroxylated derivatives>70% rsc.org
Carbonyl Reductase (KRED)Mutant 2-G317-Keto reduction17β-Hydroxy-estra-4,9-dien-3-one99.5% google.com
Carbonyl Reductase (KRED)Wild-Type KRED17-Keto reduction17β-Hydroxy-estra-4,9-dien-3-one34.6% google.com

Microbial Biotransformation Pathways and Chemoenzymatic Synthesis Applications

The use of whole microbial cells and isolated enzymes in combination with chemical steps provides efficient and sustainable routes for producing complex steroid drugs.

A prominent application is the chemoenzymatic synthesis of Trenbolone (B1683226), a potent anabolic steroid, from estra-4,9-diene-3,17-dione. acs.orgwesleyan.edu A two-step strategy has been developed that bypasses a more complex four-step chemical procedure. acs.orgfigshare.com The first step is a biocatalytic one-pot reaction that uses a specifically designed P450 monooxygenase for C11-hydroxylation and a 17-ketosteroid reductase for the 17β-ketoreduction of estra-4,9-diene-3,17-dione. acs.orgfigshare.comwesleyan.edu This enzymatic cascade produces the key intermediate, 11α-OH-9(10)-dehydronandrolone. acs.orgfigshare.com The second step involves a chemical dehydration to introduce the final double bond at carbons 11 and 12, forming Trenbolone. acs.org This chemoenzymatic approach allows for the regio- and stereoselective synthesis of Trenbolone on a gram scale with high isolated yields of 83–91%. acs.orgwesleyan.edu

Fungal biotransformation also presents a powerful tool for modifying estra-4,9-diene-3,17-dione. The fungus Beauveria bassiana has been shown to effectively hydroxylate the compound at various positions. rsc.org While specific studies on estra-4,9-diene-3,17-dione are emerging, research on similar steroid substrates provides insight into potential pathways. Fungi such as Aspergillus, Fusarium, and Mucor are well-known for their ability to perform a variety of transformations on steroids like androst-4-ene-3,17-dione, including hydroxylations and reductions, indicating their potential utility in transforming estra-4,9-diene-3,17-dione. nih.govnih.gov

ProcessOrganism/EnzymesSubstrateKey ProductApplication/Yield
Chemoenzymatic SynthesisDesigned P450 monooxygenase & 17-ketosteroid reductaseEstra-4,9-diene-3,17-dione11α-OH-9(10)-dehydronandrolone (intermediate)Synthesis of Trenbolone; 83-91% isolated yield for the final product acs.orgwesleyan.edu
Microbial BiotransformationBeauveria bassiana (CYP68BE1)Estra-4,9-diene-3,17-dioneMono- and di-hydroxylated derivatives>70% conversion rate rsc.org

In Vitro Enzymatic Conversion Pathways of Estra-4,9-diene-3,17-dione Derivatives

Understanding the metabolic fate of estra-4,9-diene-3,17-dione is essential, particularly for applications in sports doping control. nih.gov In vitro studies using liver preparations from different species have elucidated the primary enzymatic conversion pathways.

A comparative study of the in vitro metabolism of estra-4,9-diene-3,17-dione in equine, canine, and human systems revealed both common and species-specific pathways. nih.govresearchgate.net The primary metabolic transformation observed across all three species was the reduction of the 17-keto group. nih.gov This reaction yields the major metabolite, identified as an isomer of 17-hydroxy-estra-4,9-dien-3-one, also known as dienolone. wikipedia.orgnih.govservice.gov.uk

Less significant metabolic pathways common to all species included hydroxylation of the steroid ring and a combination of reduction followed by hydroxylation. nih.govbiocrick.com However, notable differences were observed between species. Reductive metabolism was less pronounced in the canine model compared to the equine and human models. nih.gov The equine metabolism was unique in two ways: it was the only species to produce a di-reduced metabolite (an isomer of estra-4,9-diene-3,17-diol), and it generated relatively large quantities of metabolites hydroxylated on the D-ring. nih.gov These findings are critical for identifying the most suitable target metabolites for detecting the abuse of this steroid in different species. nih.gov

SpeciesMetabolic PathwayMetabolite(s)Significance
Human, Equine, Canine17-Keto ReductionIsomer of 17-hydroxy-estra-4,9-dien-3-one (Dienolone)Major pathway in all species nih.gov
HydroxylationHydroxylated derivativesMinor pathway nih.govbiocrick.com
Reduction followed by HydroxylationHydroxy-reduced derivativesMinor pathway nih.govbiocrick.com
Equine (Unique)Di-reductionIsomer of estra-4,9-diene-3,17-diolUnique to equine species nih.gov
D-ring HydroxylationD-ring hydroxy and hydroxy-reduced metabolitesProduced in relatively large quantities nih.gov

Advanced Analytical Chemistry Techniques for Characterization and Quantification

High-Resolution Chromatographic Separation Method Development

High-resolution chromatographic techniques are fundamental in the analysis of Estra-4,9-diene-3,17-dione (B195082), providing the necessary resolving power to separate the main compound from structurally similar substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Isomer Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Estra-4,9-diene-3,17-dione. Purity levels are often reported to be greater than 95% as determined by HPLC. lgcstandards.com This method is adept at separating the target compound from its impurities and potential isomers. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and water, often with gradient elution to achieve optimal separation. The development of such methods is a critical, albeit sometimes lengthy, process in analytical laboratories. istanbul.edu.tr For instance, a preparation method for Estra-4,9-diene-3,17-dione reported a purity of 94.5% by HPLC. google.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper and narrower peaks, thereby enhancing separation efficiency. This is particularly advantageous for resolving complex mixtures containing isomers and closely related impurities of Estra-4,9-diene-3,17-dione. Qualitative and quantitative analyses of the compound in biological matrices, such as horse urine, have been successfully performed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This highlights the power of UPLC in achieving the high-efficiency separations required for demanding analytical applications. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Impurity Identification

Mass spectrometry is an indispensable tool for the structural analysis of Estra-4,9-diene-3,17-dione, providing detailed information about its molecular weight and the structure of its fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of Estra-4,9-diene-3,17-dione and its metabolites. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. This technique has been crucial in identifying metabolites of Estra-4,9-diene-3,17-dione in various species. nih.govresearchgate.net For example, studies have employed high-resolution LC-MS/MS to elucidate the structures of metabolites, which is vital for understanding its biological transformations. nih.govbiocrick.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a key method for both qualitative and quantitative analysis of this steroid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural and stereochemical elucidation of Estra-4,9-diene-3,17-dione.

A study on a related compound, 7α-methyl-estra-4,9(10)-diene-3,17-dione, reported specific NMR data: NMR (CDCl₃); 1.02 ppm (3H, s), 1.3-3.0 ppm (several multiplets), and 5.70 ppm (1H, s). google.com While this is not for Estra-4,9-diene-3,17-dione itself, it provides an example of the type of data obtained from NMR analysis of similar steroid structures.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the precise three-dimensional structure of Estra-4,9-diene-3,17-dione, a suite of multidimensional NMR experiments is employed. These techniques are essential for assembling the complete molecular structure from its constituent parts. nih.govulisboa.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH), helping to identify adjacent protons in the molecular structure. nih.govulisboa.pt

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their corresponding carbons. nih.govulisboa.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule. nih.govulisboa.pt

The application of these multidimensional NMR techniques allows for a detailed and confident assignment of the complex structure of Estra-4,9-diene-3,17-dione. nih.govulisboa.pt

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like Estra-4,9-diene-3,17-dione. nih.govthieme-connect.de This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be elucidated. The ability to distinguish between enantiomers arises from the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation frequency is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de

For Estra-4,9-diene-3,17-dione, successful crystallization is a prerequisite for analysis. cambridge.org Crystallization of this compound has been achieved at room temperature using methanol (B129727) as a solvent, yielding transparent, prismatic crystals. cambridge.org Single-crystal X-ray diffraction (XRD) analysis of these crystals provides detailed information about the unit cell dimensions, space group, and the precise coordinates of each atom.

A critical aspect of determining the absolute configuration is the analysis of Bijvoet pairs—reflections that would be equivalent in the absence of anomalous scattering but show intensity differences when it is present. nih.gov The Flack parameter, derived from these differences, is a crucial value in assessing the correctness of the determined absolute structure. nih.govox.ac.uk A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.

Crystallographic Data for Estra-4,9-diene-3,17-dione

ParameterSingle-Crystal X-ray Diffraction DataX-ray Powder Diffraction Data
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 9.2392(7)9.236(7)
b (Å) 10.2793(5)10.294(4)
c (Å) 15.4822(7)15.471(1)
Unit Cell Volume (ų) 1470.37(15)1471.11
Z (molecules/unit cell) 44
Calculated Density (g cm⁻³) 1.2211.221
Data sourced from a 2020 study. cambridge.org

The consistency between the single-crystal and powder diffraction data confirms the crystal structure. cambridge.org The orthorhombic space group P2₁2₁2₁ is a non-centrosymmetric space group, which is a requirement for a chiral molecule like Estra-4,9-diene-3,17-dione.

The detailed structural information obtained from X-ray crystallography is indispensable for understanding the molecule's interaction with biological targets, such as steroid hormone receptors. evitachem.com Furthermore, the precise solid-state structure is crucial for computational studies and for rationalizing the outcomes of solid-state complexation experiments. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry and reactivity of molecules. Studies have utilized DFT to optimize the geometrical structures of Estra-4,9-diene-3,17-dione (B195082) and related compounds. scholaris.cajmbfs.org These calculations provide foundational data on bond lengths, angles, and charge distribution, which are essential for understanding the molecule's stability and potential reaction sites.

DFT calculations can predict various electronic properties, which are crucial for understanding reactivity. These properties inform how the molecule will interact with biological targets.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Significance
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Relates to the chemical reactivity and stability of the molecule.
Electron Density Distribution Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic attack or receptor interaction.

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict how the molecule will be recognized by other molecules, such as protein receptors. |

This table represents typical parameters derived from DFT studies on steroids and is illustrative of the data generated for reactivity prediction.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Estra-4,9-diene-3,17-dione, MD simulations are invaluable for exploring its conformational flexibility and its dynamic interactions with protein targets like the androgen receptor (AR). nih.gov

The process typically involves:

System Setup: Placing the ligand (Estra-4,9-diene-3,17-dione or its active metabolite) into the binding site of a protein's crystal structure (e.g., the AR). The system is then solvated in a water box with ions to mimic physiological conditions. acs.org

Simulation: Running the simulation for a set period (nanoseconds to microseconds), during which the positions of all atoms are calculated over time based on a force field (e.g., GROMOS, AMBER). This generates a trajectory of the molecule's movement. acs.orgresearchgate.net

Analysis: Analyzing the trajectory to understand the stability of the protein-ligand complex, identify key interacting amino acid residues, calculate binding free energies (e.g., using MM/PBSA), and observe conformational changes in both the ligand and the protein. nih.govresearchgate.net

Studies on related steroid-receptor complexes have shown that van der Waals interactions and hydrogen bonds are the primary forces driving the binding process. nih.gov For instance, MD simulations of ligands in the 17β-HSD1 active site revealed the importance of specific residues like Phe192 and Phe226 in stabilizing the ligand through π-π stacking interactions. researchgate.net Such insights are critical for understanding how Estra-4,9-diene-3,17-dione and its metabolites exert their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. ddg-pharmfac.net These models are fundamental in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.net For steroids like Estra-4,9-diene-3,17-dione, QSAR can be used to predict properties like binding affinity to various receptors or endocrine disruption potential. nih.gov

A typical QSAR workflow involves:

Data Set Compilation: Assembling a series of related compounds with known biological activities. For example, a set of androgen receptor antagonists. nih.gov

Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the activity. nih.govresearchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.govmdpi.com

QSAR studies on related steroids have successfully identified key molecular features that determine their antiandrogenic activity, allowing for the in silico screening of large chemical libraries to find novel, potent compounds. nih.gov The applicability domain of a QSAR model defines the chemical space in which its predictions are reliable. ddg-pharmfac.netresearchgate.net

Table 2: Common Descriptors Used in Steroid QSAR Models

Descriptor Type Examples Information Encoded
Topological Molecular Connectivity Indices, Wiener Index Atomic connectivity and branching.
Geometrical Molecular Surface Area, Volume 3D shape and size of the molecule.
Physicochemical LogP, Molar Refractivity Lipophilicity and polarizability.

| Electronic | Dipole Moment, Partial Charges | Electronic distribution within the molecule. |

Virtual Screening Approaches for Ligand Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. excli.de This approach can be applied to discover new ligands that interact with targets relevant to Estra-4,9-diene-3,17-dione, such as the androgen receptor or enzymes involved in its metabolism like aromatase. nih.govnih.gov

The two main types of virtual screening are:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand (like dihydrotestosterone) to find other molecules in a database with similar properties (e.g., shape, pharmacophores). nih.gov

Structure-Based Virtual Screening (SBVS): This approach, commonly known as molecular docking, uses the 3D structure of the protein target. mdpi.com Compounds from a library are computationally "docked" into the binding site of the protein, and their potential binding affinity is estimated using a scoring function. nih.gov Software like AutoDock Vina and Glide are commonly used for this purpose. mdpi.comscispace.com

Successful virtual screening campaigns have been conducted for steroid receptors. For example, a combined ligand- and structure-based virtual screening of dihydrotestosterone (B1667394) derivatives led to the identification of novel compounds with potentially high antiandrogenic activity. nih.gov The top-scoring candidates from a virtual screen are then selected for experimental testing, significantly reducing the time and cost associated with drug discovery.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Asymmetric Synthetic Strategies for Estra-4,9-diene-3,17-dione (B195082)

The synthesis of estra-4,9-diene-3,17-dione and its analogs is an area of active investigation, with a focus on developing more efficient and selective methods.

Chemoenzymatic Strategies: A promising approach combines chemical and enzymatic steps. For instance, a two-step chemoenzymatic strategy has been designed for the synthesis of Trenbolone (B1683226), a potent anabolic steroid, using estra-4,9-diene-3,17-dione as a starting material. acs.orgwesleyan.edu This method utilizes a computationally designed P450 monooxygenase for C11-hydroxylation and a 17-ketosteroid reductase, followed by chemical dehydration. acs.orgwesleyan.edu Engineered P450-BM3 enzymes have also been employed for the selective C-11 hydroxylation of estra-4,9-diene-3,17-dione. frontiersin.org

Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for producing enantiomerically pure steroids. Research in this area includes the use of chiral Lewis acids to catalyze Diels-Alder reactions and metal-catalyzed cyclizations of enynes or dienes. pnas.orgpnas.org These strategies aim to create all-carbon quaternary stereocenters with high enantioselectivity. pnas.orgpnas.org For example, oxazaborolidine-catalyzed cycloadditions have shown success in the synthesis of dienediones. pnas.orgpnas.org

Novel Synthetic Routes: Researchers continue to explore new synthetic pathways to improve yield and reduce environmental impact. One reported method involves a three-step synthesis of estra-4,9-diene-3,17-dione. mdpi.com Other approaches have examined palladium(II) oxidation of related diketone and enedione precursors, though with limited success in yielding the desired dienedione. mdpi.com

Synthetic Strategy Key Features Example Application
Chemoenzymatic Synthesis Combines biocatalysis with chemical reactions for high selectivity.Synthesis of Trenbolone from estra-4,9-diene-3,17-dione using P450 monooxygenase. acs.orgwesleyan.edu
Asymmetric Catalysis Employs chiral catalysts to produce specific stereoisomers.Oxazaborolidine-catalyzed Diels-Alder reactions for dienedione synthesis. pnas.orgpnas.org
Novel Chemical Routes Explores new reaction pathways to enhance efficiency.Three-step chemical synthesis of estra-4,9-diene-3,17-dione. mdpi.com

Exploration of Bio-orthogonal Chemistries for Derivatization

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.org This field offers exciting possibilities for the derivatization of estra-4,9-diene-3,17-dione to create novel probes for studying biological systems or to develop new therapeutic agents.

The core principle of bio-orthogonal chemistry involves a two-step process: first, a bio-orthogonal handle (like an azide (B81097) group) is incorporated into the molecule of interest. acs.org Then, this handle can be selectively reacted with a probe molecule. Common bio-orthogonal reactions include Staudinger ligations, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and strain-promoted azide-alkyne cycloadditions (SPAAC). acs.orgnih.gov

While direct applications to estra-4,9-diene-3,17-dione are still emerging, the broader field of steroid research is beginning to leverage these techniques. aurigeneservices.com For example, bio-orthogonal methods are used for imaging various biomolecules, including lipids and steroids, to understand their roles in cellular processes. nih.govaurigeneservices.com The derivatization of estra-4,9-diene-3,17-dione using these techniques could enable the development of fluorescently tagged versions for tracking its metabolic fate or interaction with cellular targets.

Advanced In Silico Methodologies for Mechanistic Insights and Predictive Modeling

Computational chemistry provides powerful tools to understand the reaction mechanisms and properties of molecules like estra-4,9-diene-3,17-dione.

Reaction Mechanisms: Ab initio theoretical methods have been used to investigate the mechanism of intramolecular [2+2] photocyclization of a dienedione, suggesting it proceeds through a diradical stepwise mechanism via a triplet excited state. srce.hr Computational studies have also been employed to predict the products of chlorination of steroidal dienones, indicating that the reaction proceeds through spontaneous C4 chlorination to yield a 9,10-epoxide structure. acs.orgnih.gov

Enzyme-Catalyzed Reactions: Molecular dynamics simulations have been instrumental in understanding the role of water molecules in substrate recognition and targeted hydroxylation of steroids by P450 monooxygenases. acs.orgwesleyan.edu These simulations help in the rational design of enzymes with improved activity and selectivity for modifying steroids like estra-4,9-diene-3,17-dione. acs.orgwesleyan.edu

Predictive Modeling: In silico tools can predict the binding of steroids to receptors. For example, molecular modeling has been used to assess the potential binding of related steroid derivatives to the human androgen receptor. researchgate.net

Computational Method Application to Estra-4,9-diene-3,17-dione & Related Steroids Key Insights
Ab initio Calculations Investigating the mechanism of photocyclization reactions. srce.hrElucidation of reaction pathways, such as stepwise vs. concerted mechanisms. srce.hr
Density Functional Theory (DFT) Predicting the products of chlorination reactions. acs.orgnih.govIdentification of likely reaction intermediates and final products. acs.orgnih.gov
Molecular Dynamics (MD) Simulations Understanding enzyme-substrate interactions for P450-catalyzed hydroxylations. acs.orgwesleyan.eduGuiding the rational design of enzymes for specific steroid modifications. acs.orgwesleyan.edu

Integration of Cheminformatics and Machine Learning in Steroid Research

Cheminformatics and machine learning are rapidly becoming indispensable tools in steroid research, enabling the analysis of large datasets to predict properties and identify novel compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a molecule with its biological activity. mdpi.com These models have been used to study CYP17A1 inhibitors, which includes many steroidal compounds. mdpi.com By building classification models, researchers can identify structural features that are important for potent activity. mdpi.com

Machine Learning for Bioactivity Prediction: Machine learning algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), are used to predict the bioactivity of steroids. nih.gov These methods have been applied to predict estrogen receptor agonists and to identify potential kinase inhibitors. nih.gov

Deep Learning for Metabolite Identification: A deep learning-based tool called SteroidXtract has been developed to recognize steroid molecules from mass spectrometry data. acs.org This allows for the rapid detection and quantification of both known and unknown steroids in biological samples, which can accelerate steroid-focused research. acs.org

The application of these computational approaches to estra-4,9-diene-3,17-dione could help in predicting its potential biological targets and metabolites, thereby guiding future experimental studies.

Role in Advancing Fundamental Understanding of Steroid Biochemistry and Enzymology

The study of estra-4,9-diene-3,17-dione contributes to a broader understanding of steroid biochemistry and the enzymes that metabolize them.

Steroid Metabolism: Comparative in vitro metabolism studies of estra-4,9-diene-3,17-dione in different species (equine, canine, and human) help to identify common and species-specific metabolic pathways. researchgate.net This is crucial for understanding how synthetic steroids are processed in the body and for developing methods for their detection. researchgate.net The compound's rare 4,9-diene configuration makes it an interesting substrate for studying the substrate specificity of various steroid-metabolizing enzymes. researchgate.net

Enzyme Function and Engineering: Estra-4,9-diene-3,17-dione serves as a substrate for engineered enzymes, such as P450 monooxygenases, allowing researchers to probe and modify enzyme function. acs.orgwesleyan.edufrontiersin.org By designing enzymes that can selectively hydroxylate this steroid, scientists not only create new synthetic routes but also gain deeper insights into the structural determinants of enzyme selectivity. acs.orgwesleyan.edu Recent reviews highlight the advancements in enzymatic modifications of steroid scaffolds, including hydroxylation and reduction, which are relevant to the biotransformation of estra-4,9-diene-3,17-dione. rsc.org

The ongoing research into estra-4,9-diene-3,17-dione, from novel synthetic methods to advanced computational analysis, continues to expand our knowledge of steroid chemistry and biology, paving the way for new discoveries and applications.

Q & A

Q. What are the standard synthetic pathways for Estradiene Dione-3-Keta, and how are intermediates validated?

this compound is synthesized via a four-step procedure starting with epoxidation, followed by Grignard addition at the 11-position, lithiation at the 17-position, and diketal hydrolysis with 5β-hydroxy elimination . Key intermediates (e.g., epoxide isomers) are validated using chromatographic separation (e.g., flash chromatography) and spectroscopic techniques (NMR, MS). Regioselectivity in epoxidation is confirmed through reaction monitoring, though stereoselectivity remains a challenge, yielding mixtures of 5α,10α- and 5β,10β-epoxides .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Structural confirmation relies on a combination of analytical methods:

  • NMR spectroscopy for stereochemical assignment (e.g., distinguishing 5α vs. 5β configurations).
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.
  • X-ray crystallography for resolving ambiguous stereochemistry in crystalline intermediates . Cross-referencing with CAS registry data (CAS 5571-36-8) ensures consistency in compound identification .

Q. What are the common challenges in synthesizing this compound derivatives, and how are they addressed?

Key challenges include:

  • Isomer formation during epoxidation : Addressed via temperature control (low temperatures favor 5α,10α-epoxide) and post-reaction chromatographic separation .
  • Grignard reagent reactivity : Fresh preparation of 4-(N,N-dimethylaniline)magnesium bromide in situ ensures stability and reproducibility .
  • 5β-hydroxy elimination : Optimized through acidic or enzymatic hydrolysis conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during epoxidation of this compound?

Epoxidation with methyl(trifluoromethyl)dioxirane generates a non-stereoselective mixture of 5α,10α- and 5β,10β-epoxides (35% vs. 65% ratio) . To resolve this:

  • Chromatographic separation : Flash chromatography isolates the dominant 5α,10α-epoxide for downstream reactions.
  • Computational modeling : Predicts steric and electronic factors influencing selectivity.
  • Catalyst screening : Alternative catalysts (e.g., chiral catalysts) may improve stereoselectivity, though none are reported in current literature.

Q. What mechanistic insights explain the acid- or iodine-catalyzed aromatization of Estradiene derivatives?

Under acidic conditions, 11β-hydroxyl or 11β-methoxyl Estradiene derivatives undergo A-ring aromatization via a proposed estra-4,9,11-triene-3,17-dione intermediate. Iodine catalysis follows a radical pathway, confirmed by trapping experiments and isotopic labeling . Researchers should:

  • Monitor reaction progress using TLC and UV-vis spectroscopy.
  • Characterize intermediates via X-ray crystallography or DFT calculations to validate mechanistic hypotheses.

Q. How can experimental designs address discrepancies in bioactivity data for Estradiene-based analogues?

Bioactivity variations (e.g., antiviral vs. progesterone receptor antagonism) arise from structural modifications at the 11- and 17-positions . To mitigate discrepancies:

  • Standardize assays : Use cell lines with consistent receptor expression profiles.
  • Control stereochemistry : Compare activity of isolated epoxide isomers.
  • Statistical validation : Apply ANOVA or multivariate analysis to distinguish signal from noise in dose-response data.

Methodological Guidance

Q. What strategies optimize the reproducibility of multi-step syntheses involving this compound?

  • Stepwise validation : Confirm intermediate purity before proceeding to subsequent steps.
  • Reaction monitoring : Use in-situ techniques (e.g., IR spectroscopy) to track epoxidation completion .
  • Documentation : Maintain detailed logs of reaction conditions (temperature, solvent purity, catalyst batches).

Q. How should researchers design studies to explore novel applications of this compound in antiviral research?

  • Hypothesis-driven frameworks : Focus on structure-activity relationships (SAR) by modifying functional groups (e.g., 17-position lithiation).
  • High-throughput screening : Test analogues against viral replication assays (e.g., Venezuelan Equine Encephalitis Virus models) .
  • Collaborative validation : Partner with virology labs to cross-verify bioactivity data.

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing isomer ratios in synthetic workflows?

  • Chromatographic integration : Calculate area-under-the-curve (AUC) ratios for HPLC or GC peaks.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate reaction conditions (temperature, solvent) with isomer outcomes .

Q. How can researchers ensure the reliability of spectroscopic data for Estradiene derivatives?

  • Internal standards : Use deuterated solvents or spiked reference compounds in NMR.
  • Reproducibility checks : Repeat measurements across multiple instruments/labs.
  • Peer validation : Share raw data (e.g., NMR spectra) in supplementary materials for independent verification .

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Estradiene dione-3-keta
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.